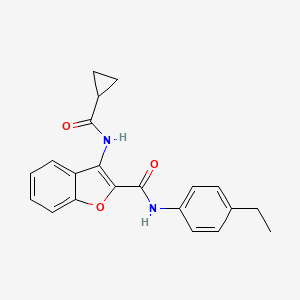
3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Cyclopropanecarboxamido Group: This step involves the reaction of the benzofuran core with cyclopropanecarboxylic acid or its derivatives under suitable conditions.
Attachment of 4-Ethylphenyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate.
作用机制
The mechanism of action of 3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Amide Derivatives: Compounds with similar amide linkages but different aromatic groups.
Uniqueness
The uniqueness of 3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
生物活性
3-Cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of fatty acid synthase (FASN) and its applications in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane amide moiety linked to a benzofuran structure, which is known for its diverse biological activities. The presence of the ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that this compound acts primarily as an inhibitor of FASN, an enzyme crucial for fatty acid biosynthesis. Inhibition of FASN is significant in cancer therapy since many tumors rely on fatty acid synthesis for growth and survival. The compound's mechanism involves binding to specific sites on the FASN enzyme, thereby disrupting its activity and leading to reduced lipid synthesis in cancer cells .
Biological Activity
The biological activity of this compound has been assessed through various studies that highlight its potential therapeutic effects:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting metabolic pathways essential for tumor growth .
- Anti-inflammatory Effects : Besides its anticancer properties, the compound has demonstrated anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines, which is beneficial in conditions like osteoporosis and atherosclerosis .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
In Vitro Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell viability was observed at concentrations greater than 10 µM, with IC50 values indicating potent activity against specific cancer types .
- Animal Model Study :
Research Findings
Recent findings from various studies underscore the importance of structural modifications in enhancing biological activity:
属性
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-2-13-7-11-15(12-8-13)22-21(25)19-18(23-20(24)14-9-10-14)16-5-3-4-6-17(16)26-19/h3-8,11-12,14H,2,9-10H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAAJIQHZHKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














